7-O-Methylisolupalbigenin
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Overview
Description
7-O-Methylisolupalbigenin is a methoxyisoflavone.
This compound is a natural product found in Ulex parviflorus and Ulex airensis with data available.
Scientific Research Applications
Collagen Biosynthesis Stimulation
7-O-Methylisolupalbigenin has been studied for its potential in stimulating collagen biosynthesis, particularly in the context of osteogenesis imperfecta (OI) type I. A study found that compounds like apigenin 7-O-methylglucuronide significantly induced collagen type I synthesis in OI fibroblasts without affecting overall protein synthesis, showing no toxicity at effective concentrations. This suggests a potential therapeutic application in treating OI type I (Galicka & Nazaruk, 2007).
Antifungal and Antimicrobial Properties
This compound demonstrates antifungal activity. A study on Ulex airensis and Ulex europaeus ssp. europaeus identified this compound among other flavonoids, testing their antifungal activity against Cladosporium cucumerinum. This suggests potential applications in developing antifungal treatments or agents (Máximo, Lourenço, Feio, & Roseiro, 2002).
Medicinal Applications
Research has explored the medicinal value of 7-O-methyl aromadendrin, a related flavonoid. A study reported the generation of 7-O-methyl aromadendrin in Escherichia coli, indicating its potential in producing valuable natural flavonoids for medicinal applications. This underscores the broader implications of this compound in medicinal research (Malla, Koffas, Kazlauskas, & Kim, 2011).
Flavonoid Synthesis and Modification
This compound has been implicated in the study of flavonoid synthesis and modification. An enzyme from poplar showed higher affinity for flavonols and flavones, indicating a role in the methylation of flavonoids at the C-7 position. This research contributes to understanding the biosynthetic pathways and modifications of flavonoids like this compound (Kim, Kim, Hur, Lim, & Ahn, 2006).
Properties
Molecular Formula |
C26H28O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-7-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C26H28O5/c1-15(2)6-8-18-12-17(9-11-21(18)27)20-14-31-26-19(10-7-16(3)4)23(30-5)13-22(28)24(26)25(20)29/h6-7,9,11-14,27-28H,8,10H2,1-5H3 |
InChI Key |
XOEJOZMFBLQRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC)O)O)C |
Synonyms |
7-O-methylisolupalbigenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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